Nortricyclene
Overview
Description
]heptane, is a polycyclic hydrocarbon with a unique tricyclic structure. This compound is characterized by its rigid framework, which makes it an interesting subject for various chemical studies and applications. Nortricyclene is a derivative of norbornadiene and is known for its stability and distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nortricyclene can be synthesized through several methods. One common approach involves the isomerization of norbornene. This process typically uses a catalyst such as Houdry S-90 and involves heating the norbornene to induce the isomerization . Another method involves the transannular cationic polymerization of norbornadiene, mediated by a catalytic system like titanium tetrachloride and diethylaluminum chloride .
Industrial Production Methods: Industrial production of this compound often relies on the large-scale isomerization of norbornene due to its efficiency and cost-effectiveness. The process involves the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Nortricyclene undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using potassium permanganate to form corresponding oxidized products . It also participates in halogenation reactions, where reagents like chlorine or bromine are used to introduce halogen atoms into the molecule .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogenation using catalysts like platinum.
Substitution: Halogenation using chlorine or bromine in the presence of solvents like carbon tetrachloride.
Major Products: The major products formed from these reactions include various halogenated derivatives and oxidized compounds, which can be further utilized in different chemical processes .
Scientific Research Applications
Nortricyclene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex polycyclic compounds and polymers.
Biology: Studies have explored its potential as a molecular probe due to its unique structural properties.
Industry: this compound derivatives are used in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism by which nortricyclene exerts its effects is primarily through its interaction with various molecular targets. In catalytic processes, for example, this compound can act as a ligand, influencing the activity of the catalyst and the overall reaction pathway . Its rigid structure allows it to fit into specific molecular sites, making it useful in studying reaction mechanisms and molecular interactions .
Comparison with Similar Compounds
Nortricyclene is often compared with other polycyclic hydrocarbons such as norbornadiene and its derivatives. What sets this compound apart is its unique tricyclic structure, which provides greater stability and distinct chemical properties . Similar compounds include:
- Tricyclo[2.2.1.02,6]heptane derivatives: Various derivatives with different functional groups that exhibit unique chemical behaviors .
Norbornadiene: A precursor to this compound with a bicyclic structure.
Norbornene: Another related compound used in the synthesis of this compound.
This compound’s unique structure and properties make it a valuable compound in both research and industrial applications, offering insights into molecular interactions and potential new materials.
Properties
IUPAC Name |
tricyclo[2.2.1.02,6]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10/c1-4-2-6-5(1)7(6)3-4/h4-7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBGSCXPMGPLFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182187 | |
Record name | Tricyclo(2.2.1.02,6)heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
279-19-6 | |
Record name | Tricyclo(2.2.1.02,6)heptane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000279196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nortricyclene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78724 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tricyclo(2.2.1.02,6)heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 279-19-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRICYCLO(2.2.1.02,6)HEPTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ME44RD0BVI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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